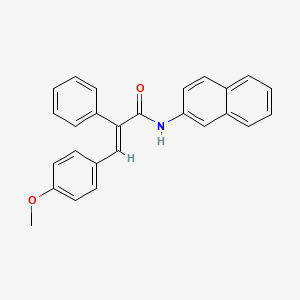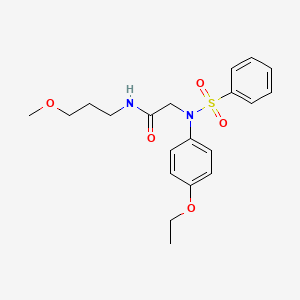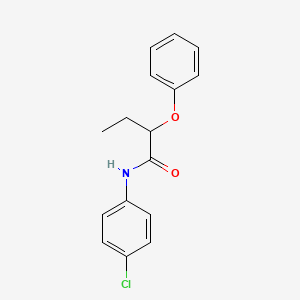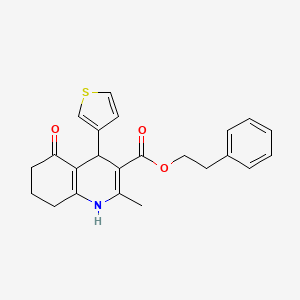![molecular formula C21H22N2O4 B4996611 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide, also known as GSK-J4, is a chemical compound that has gained attention in the scientific community for its potential as an epigenetic modulator. This compound has been shown to inhibit the activity of the enzyme JMJD3, which is involved in the removal of methyl groups from histones, leading to changes in gene expression. In
作用机制
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide inhibits the activity of the enzyme JMJD3, which is involved in the removal of methyl groups from histones. This leads to changes in gene expression, as the presence or absence of methyl groups on histones can affect the accessibility of DNA to transcription factors. By inhibiting JMJD3, this compound can alter gene expression patterns and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In neurodegeneration research, this compound has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and improve tissue repair.
实验室实验的优点和局限性
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has several advantages for lab experiments. It is a well-characterized compound that is synthesized with high yield and purity, making it a valuable tool for scientific research. This compound has also been shown to have a variety of biological effects, making it useful for studying a range of diseases and conditions. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of results.
未来方向
There are several future directions for research on 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide. One area of interest is its potential as a therapeutic agent for cancer, neurodegeneration, and inflammation. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its safety profile. Another area of interest is the development of more potent and selective inhibitors of JMJD3, which could have improved therapeutic potential. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on gene expression.
合成方法
The synthesis of 2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide involves several steps, including the reaction of 4-morpholinecarboxylic acid with 2-chloro-1,3-dimethoxybenzene to form 2-chloro-N-(4-morpholin-4-ylphenyl)acetamide. This intermediate is then reacted with benzaldehyde to form the final product, this compound. The synthesis of this compound has been optimized for high yield and purity, making it a valuable tool for scientific research.
科学研究应用
2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide has been studied extensively for its potential as an epigenetic modulator. It has been shown to inhibit the activity of JMJD3, which is involved in the removal of methyl groups from histones, leading to changes in gene expression. This compound has been used in a variety of research applications, including the study of cancer, neurodegeneration, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. In neurodegeneration research, this compound has been shown to protect against neuronal damage and improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation and improve tissue repair.
属性
IUPAC Name |
2-methoxy-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-26-19-10-6-5-9-17(19)20(24)22-18(15-16-7-3-2-4-8-16)21(25)23-11-13-27-14-12-23/h2-10,15H,11-14H2,1H3,(H,22,24)/b18-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYONDOKHGQVYLI-OBGWFSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=CC=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylbenzamide](/img/structure/B4996530.png)


![2-{[4-(4-fluorophenoxy)butyl]amino}ethanol](/img/structure/B4996548.png)
![10-acetyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4996550.png)
![benzyl 2-{[(benzyloxy)carbonyl]amino}-5-{[2-(benzyloxy)-2-oxoethyl]amino}-5-oxopentanoate](/img/structure/B4996554.png)

![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![N~1~-(5-chloro-2-pyridinyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4996562.png)
![ethyl [4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)phenyl]acetate](/img/structure/B4996571.png)
![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
